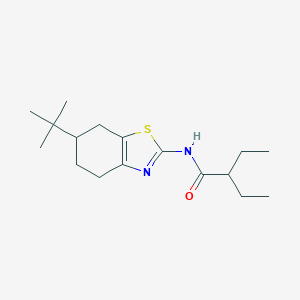
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide, also known as TBE-31, is a compound that has gained attention in the scientific community due to its potential therapeutic benefits. TBE-31 belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide is not yet fully understood. However, it has been proposed that this compound induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases. This compound has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In breast cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide is its high purity and good yield during synthesis. This compound has also been reported to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may hinder its use in certain experiments.
Future Directions
For research include investigating its potential in other types of cancer and neurodegenerative diseases, as well as developing analogs with improved properties.
Synthesis Methods
The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide involves the reaction of 2-ethylbutanoyl chloride with 6-tert-butyl-2-aminobenzothiazole in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield this compound in high purity and good yield.
Scientific Research Applications
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties, specifically against breast cancer cells. This compound has also been investigated for its anti-inflammatory and neuroprotective effects.
properties
Molecular Formula |
C17H28N2OS |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C17H28N2OS/c1-6-11(7-2)15(20)19-16-18-13-9-8-12(17(3,4)5)10-14(13)21-16/h11-12H,6-10H2,1-5H3,(H,18,19,20) |
InChI Key |
STGPXSYETSKNAA-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)CC(CC2)C(C)(C)C |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)CC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)









![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)